In-Depth Technical Guide to 2-Fluoro-6-hydroxypyridine
In-Depth Technical Guide to 2-Fluoro-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
2-Fluoro-6-hydroxypyridine, identified by the CAS Number 50543-23-2 , is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a hydroxyl group on a pyridine ring, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a desirable synthon for the development of novel pharmaceutical agents.
This compound is also known by several synonyms, including 6-Fluoropyridin-2-ol, 6-Fluoro-2-pyridinol, and 6-Fluoropyridin-2(1H)-one, reflecting its tautomeric nature where it can exist in both the hydroxy-pyridine and pyridone forms. It typically appears as a solid, with some sources describing it as a light purple solid. For long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 50543-23-2 | [1] |
| Molecular Formula | C5H4FNO | [1] |
| Molecular Weight | 113.09 g/mol | [1] |
| Physical Form | Solid (light purple) | |
| Melting Point | 125-130 °C | [2] |
| Boiling Point (Predicted) | 273.1 ± 40.0 °C | [3] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [3] |
| Purity | ≥95% to ≥97% | [1][4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of 2-Fluoro-6-hydroxypyridine is not extensively documented in readily available literature, a common and logical synthetic route involves the selective hydrolysis of 2,6-difluoropyridine. This method leverages the differential reactivity of the fluorine atoms on the pyridine ring. The following is a generalized experimental protocol based on established chemical principles for similar transformations.
Experimental Protocol: Synthesis of 2-Fluoro-6-hydroxypyridine via Selective Hydrolysis of 2,6-Difluoropyridine
Objective: To synthesize 2-Fluoro-6-hydroxypyridine by the selective nucleophilic aromatic substitution of one fluorine atom in 2,6-difluoropyridine with a hydroxide source.
Materials:
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2,6-Difluoropyridine
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Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
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Water (H₂O)
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Hydrochloric Acid (HCl) for acidification
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of 2,6-difluoropyridine in an appropriate aqueous solution of a base like sodium hydroxide. The concentration of the base should be carefully controlled to favor mono-substitution.
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Reaction Conditions: The reaction mixture is typically heated to reflux. The temperature and reaction time are critical parameters that need to be optimized to maximize the yield of the mono-hydrolyzed product and minimize the formation of the di-hydroxy byproduct. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion of the reaction, the mixture is cooled to room temperature.
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Acidification: The cooled reaction mixture is then carefully acidified with a mineral acid like hydrochloric acid to a pH that ensures the precipitation of the 2-Fluoro-6-hydroxypyridine product.
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Isolation: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.
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Purification (if necessary): If the product is not of the desired purity, it can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Applications in Drug Development and Medicinal Chemistry
2-Fluoro-6-hydroxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds. The pyridine scaffold is a prevalent feature in many FDA-approved drugs, and the introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[5] The fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.
While specific drugs derived directly from 2-Fluoro-6-hydroxypyridine are not widely publicized, its utility lies in its role as a versatile building block. The hydroxyl and fluoro groups provide reactive handles for further chemical modifications, allowing for the construction of a diverse library of compounds for biological screening. For instance, the hydroxyl group can be alkylated or acylated, while the fluorine atom can be displaced by other nucleophiles under certain conditions to introduce further molecular diversity.
The broader class of hydroxypyridone-containing compounds, of which 2-Fluoro-6-hydroxypyridine is a member, has been investigated for a range of biological activities, including as inhibitors of metalloenzymes.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Fluoro-6-hydroxypyridine is classified with the signal word "Warning". The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.
Hazard and Precautionary Statements:
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
It is imperative that this chemical be handled by technically qualified personnel in a laboratory setting with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Experimental Safety Workflow:
Conclusion
2-Fluoro-6-hydroxypyridine is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a pyridine core with fluoro and hydroxyl substituents provides chemists with a powerful tool for the synthesis of novel compounds with potential therapeutic applications. While detailed biological studies and specific drug development pathways for this particular compound are not extensively in the public domain, its structural motifs are well-represented in a wide array of biologically active molecules. Proper handling and adherence to safety protocols are essential when working with this compound. Further research into the applications of 2-Fluoro-6-hydroxypyridine is likely to yield new and innovative therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
